molecular formula C6H14Cl2NP B015615 Diisopropylphosphoramidous dichloride CAS No. 921-26-6

Diisopropylphosphoramidous dichloride

Cat. No. B015615
CAS RN: 921-26-6
M. Wt: 202.06 g/mol
InChI Key: UPPVRFOGRCBSJP-UHFFFAOYSA-N
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Patent
US05902878

Procedure details

300 ml abs. ether, 81 ml anhydrous pyridine and 87.5 ml PCl3 (1 Mol) are pre-cooled with stirring to -70° C. in a 2 l three-neck, round-bottomed flask with a 500 ml dropping funnel, KPG stirrer, thermometer and acetone/dry ice bath. 142 ml diisopropylamine (1 Mol) in 250 ml abs. ether are added dropwise to it within 2 hours and the temperature is maintained at ca -60 to -65° C. After completing the addition, the thickened pulpy reaction mixture is allowed to reach room temperature and is diluted with about 600 ml abs. ether to make it more easily stirrable. After a further 3 hours stirring at room temperature the precipitate which forms is aspirated over a glass filter and washed several times with ether. After drawing off the ether at normal pressure, it is freed of unreacted PCl3, diisopropylamine and pyridine in a water-jet vacuum and then the remaining oil is fractionally distilled under an oil-pump vacuum (Kp 46° C./0.35 Torr). 73.4 g of the phosphane is obtained which corresponds to 36% of the theoretical yield.
Quantity
142 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
81 mL
Type
reactant
Reaction Step Four
Name
Quantity
87.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[P:7]([Cl:10])(Cl)[Cl:8].[CH:11]([NH:14][CH:15]([CH3:17])[CH3:16])([CH3:13])[CH3:12]>CCOCC>[Cl:8][P:7]([Cl:10])[N:14]([CH:15]([CH3:17])[CH3:16])[CH:11]([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
142 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
81 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
87.5 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
with stirring to -70° C. in a 2 l three-neck, round-bottomed flask with a 500 ml
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature is maintained at ca -60 to -65° C
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
the thickened pulpy reaction mixture
CUSTOM
Type
CUSTOM
Details
to reach room temperature
ADDITION
Type
ADDITION
Details
is diluted with about 600 ml abs
STIRRING
Type
STIRRING
Details
After a further 3 hours stirring at room temperature the precipitate which
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed several times with ether
DISTILLATION
Type
DISTILLATION
Details
the remaining oil is fractionally distilled under an oil-pump vacuum (Kp 46° C./0.35 Torr)

Outcomes

Product
Name
Type
product
Smiles
ClP(N(C(C)C)C(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 73.4 g
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.